γ-丙醇

概述

描述

Synthesis Analysis

Gamma-Propanol synthesis might involve reactions similar to those found in the study of tertiary alcohols from Propanol-2 and Ethylene by Gamma-ray Irradiation, which highlights the potential for creating complex alcohol structures through irradiation methods (Hirota & Hatada, 1961). Additionally, the asymmetric synthesis of gamma-hydroxy alpha,beta-unsaturated aldehydes suggests methodologies that could be adapted for gamma-Propanol, emphasizing the role of enantioselective reactions in achieving desired stereochemistry (El-Sayed, Anand, & Carreira, 2001).

Molecular Structure Analysis

Research on the gamma-cyclodextrin n-propanol inclusion complex provides insights into the molecular interactions and geometrical considerations relevant to gamma-Propanol's structure. It reveals how gamma-cyclodextrin can host n-propanol within its cavity, hinting at the spatial arrangement and potential for inclusion complexes with gamma-Propanol (Lindner & Saenger, 1980).

Chemical Reactions and Properties

The gamma-radiolysis of aqueous nitrate-1-propanol solutions study sheds light on the chemical behavior of propanol under gamma irradiation, indicating the formation of various products and suggesting the reactivity of gamma-Propanol under similar conditions (Patil, Bedekar, & Patil, 1992).

Physical Properties Analysis

Investigations into the temperature-dependent structure of liquid 1-propanol through neutron diffraction and EPSR simulations offer a detailed view of the hydrogen-bonding dynamics and molecular organization, which could be extrapolated to understand gamma-Propanol's physical behavior across different temperatures (Sillrén, Swenson, Mattsson, Bowron, & Matic, 2013).

Chemical Properties Analysis

The study on gamma-radiolysis further contributes to understanding gamma-Propanol's potential chemical properties, particularly in terms of its reactivity and the types of products that might result from its interaction with gamma rays. This information is crucial for predicting the compound's behavior in various chemical environments (Patil, Bedekar, & Patil, 1992).

科学研究应用

临界和超临界区域的热力学性质

γ-丙醇,也称为2-丙醇,因其在临界和超临界区域的热力学性质而受到研究 . PVT性质和热压系数,

γV=(∂P/∂T)V\gamma_{\text{V}} = \left ( {\partial P/\partial T} \right) {\text{V}}γV=(∂P/∂T)V

, 在接近和超临界区域使用高温和高压几乎恒容压电量热计同时测量2-丙醇的热压系数 {_svg_2}. 这项研究为理解相变和临界现象提供了宝贵的数据 .工业发酵

γ-丙醇用于工业发酵枯草芽孢杆菌属以生产聚γ-谷氨酸 (γ-PGA) . γ-PGA 是一种重要的生物聚合物,由于其可生物降解和无毒特性,在许多领域都有应用 . 通过非控制pH值的葡萄糖补料分批发酵研究了枯草芽孢杆菌PG-001生产γ-PGA的最佳pH范围 .

超吸水性聚合物的生产

γ-丙醇可用于生产γ-聚谷氨酸 (γ-PGA),一种可通过微生物发酵直接获得的生物标志物 . 以纯化的γ-PGA为原料,以乙二醇二缩水甘油醚 (EGDGE) 为交联剂制备了聚(氨基酸)超吸水性聚合物 (SAPs) . 这些聚合物在农业、卫生产品和药物递送系统等各个领域具有潜在的应用 .

作用机制

Target of Action

Gamma-Propanol, also known as Propranolol, primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s “fight or flight” response .

Biochemical Pathways

Upon activation via guanosine triphosphate (GTP), Gamma-Propanol activates phospholipase Cβ, hydrolyzing phosphatidylinositol 4,5-biphosphate into diacylglycerol and inositol triphosphate . This leads to the activation of protein kinase C and an increase in calcium efflux from the endoplasmic reticulum .

Pharmacokinetics

Gamma-Propanol is absorbed following oral administration and consists of two enantiomers . Much of Gamma-Propanol is metabolized in the liver to active and inactive compounds . The oral dose of Gamma-Propanol hydrochloride is 250 to 750 µg/kg thrice-daily in infants and in children it is 200 to 500 µg/kg thrice-daily or 4 times-daily .

Action Environment

The main pathway of entry of Gamma-Propanol into the environment is through its emission into the atmosphere during production, processing, storage, transport, use, and waste disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Gamma-Propanol .

属性

IUPAC Name |

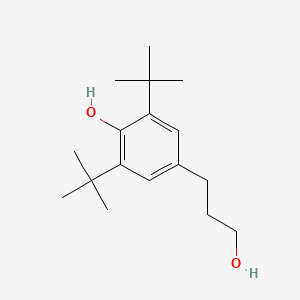

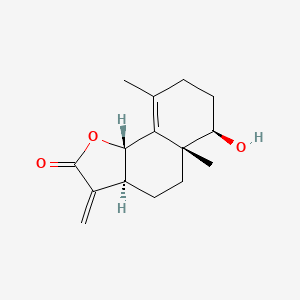

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNPYLYIYBHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189829 | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36294-23-2 | |

| Record name | gamma-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?

A1: Studies show that repeatedly giving gamma-propanol (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:

- Increased phospholipid content: [, ]

- Decreased cholesterol levels: [, ]

- Inhibition of ATPase activity: [, ]

Q2: What is the potential interaction between gamma-propanol and cholesterol levels under different stress durations?

A2: The research suggests a complex interaction between gamma-propanol, cholesterol levels, and the duration of acoustic stress exposure in rats.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)

![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)

![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)

![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)

![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)

![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)